molecular formula C14H10BrFO B1338967 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone CAS No. 88675-31-4

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

Cat. No.: B1338967
CAS No.: 88675-31-4
M. Wt: 293.13 g/mol
InChI Key: DYTDDALWSRMTDA-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone, identified by CAS number 88675-31-4, is a high-purity chemical compound supplied for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any personal use. This compound, with the molecular formula C14H10BrFO and a molecular weight of 293.13 g/mol, is a solid that should be stored refrigerated between 2-8°C . Its primary research application is as a crucial synthetic intermediate, particularly in the preparation of active pharmaceutical ingredients (APIs). It is recognized for its specific role as a key building block in the complex synthesis of Atorvastatin, a widely prescribed cholesterol-lowering medication . As an α-haloketone, this reagent is a valuable electrophile in organic synthesis, where the bromide serves as a superior leaving group, facilitating nucleophilic substitution reactions. This reactivity profile makes it a versatile precursor for constructing more complex molecular architectures, especially in medicinal chemistry and drug discovery projects . For quality assurance, this product is accompanied by comprehensive analytical data, including 1H-NMR, Mass Spectrometry, and HPLC for purity confirmation, ensuring reliability and reproducibility in research settings .

Properties

IUPAC Name

2-bromo-1-(4-fluorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTDDALWSRMTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461735
Record name 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88675-31-4
Record name 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone typically involves the bromination of 1-(4-fluorophenyl)-2-phenylethanone. One common method is the use of ammonium bromide and oxone as brominating agents . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted phenylethanones.

    Reduction: Formation of 2-bromo-1-(4-fluorophenyl)-2-phenylethanol.

    Oxidation: Formation of 2-bromo-1-(4-fluorophenyl)-2-phenylacetic acid.

Scientific Research Applications

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The carbonyl group can participate in various redox reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone (Compound 4)

  • Structural Differences : Contains a sulfonyl group (-SO₂-) and an additional chlorine atom at the 4-chlorophenyl moiety, unlike the fluorine in the target compound .
  • Biological Activity : Exhibits potent antifungal activity against Candida spp., with MIC values as low as 0.00195 µg/mL . The sulfonyl group likely enhances membrane penetration, while the chlorine contributes to halogen bonding with fungal targets.
  • Synthesis : Synthesized via sequential chlorination and bromination of α-chloro-β-keto-sulfone intermediates using sodium hypobromite .
  • Safety Profile : Low toxicity in vivo (≥97% survival in Galleria mellonella larvae) and reduced mammalian cell toxicity (CC₅₀ > 64 µg/mL) .

2-Bromo-1-(4-chlorophenyl)-2-phenylethanone

  • Structural Differences : Substitutes fluorine with chlorine at the para position .
  • Physical Properties : Higher melting point (66–67°C) compared to the fluorine analog, which is an oil at room temperature .
  • Applications : Used in synthesizing heterocyclic compounds, such as quinazolines and thioether derivatives .

2-Bromo-1-(3-fluorophenyl)-2-phenylethanone

  • Structural Differences : Fluorine at the meta position instead of para .
  • Synthetic Utility : Employed in synthesizing diastereomeric intermediates for pharmaceutical applications .

2-Bromo-1-(4-cyanophenyl)-2-phenylethanone

  • Structural Differences: Features a cyano (-CN) group instead of fluorine .
  • Reactivity: The strong electron-withdrawing cyano group increases α-carbon electrophilicity, enhancing reactivity in SN₂ reactions.
  • Applications : Used in designing MNK inhibitors for cancer therapy .

Comparative Data Tables

Key Findings and Implications

  • Antifungal vs. Pharmaceutical Use : The sulfonyl- and chlorine-containing Compound 4 excels in antifungal activity, while the fluorine analog is tailored for drug intermediates due to its balanced reactivity and safety .
  • Halogen Effects : Fluorine’s small size and high electronegativity optimize pharmacokinetics, whereas chlorine and bromine enhance reactivity but may increase toxicity .
  • Synthetic Flexibility: Catalytic bromination methods (e.g., Cu(NO₃)₂) offer efficient routes for fluorine-containing analogs, avoiding harsh reagents like bromine gas .

This comparative analysis underscores the importance of substituent choice in tuning chemical properties for specific applications, from antimicrobial agents to life-saving pharmaceuticals.

Biological Activity

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone, also known by its CAS number 88675-31-4, is a synthetic organic compound notable for its unique structural features, which include a bromine atom and a fluorophenyl group attached to a phenylethanone backbone. Its molecular formula is C14H10BrFO, and it has a molecular weight of 293.14 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its significant biological activities, particularly as an antibacterial agent.

The compound can be synthesized through various methods, including the bromination of 1-(4-fluorophenyl)-2-phenylethanone using ammonium bromide and Oxone as brominating agents. This versatility in synthesis allows for its application in different chemical transformations, making it valuable in both research and industrial settings.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains, including Staphylococcus and Chromobacterium species. These findings suggest its potential as a candidate for drug development aimed at combating bacterial infections.

The mechanism of action involves interactions with biological macromolecules, where the bromine atom serves as a leaving group in nucleophilic substitution reactions. The carbonyl group can participate in redox reactions, altering the compound's reactivity and facilitating its antibacterial effects. Understanding these interactions is crucial for enhancing its efficacy in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberSimilarity Index
2-Bromo-1-(3-fluorophenyl)ethanone53631-18-81.00
2-Bromo-1-(2-fluorophenyl)ethanone655-15-20.90
This compound 88675-31-4 0.85
2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone537050-14-90.81
2-Bromo-1-(4-ethylphenyl)ethanone2632-14-60.80

The distinct combination of bromine and fluorine substituents along with the phenylethanone structure may impart unique biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Activity Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant bacterial strains.
  • Mechanistic Insights : Another investigation focused on the compound's interaction with nucleophiles and electrophiles, providing insights into its reactivity and potential pathways for drug development.
  • Synthetic Versatility : Research highlighted various synthetic routes for producing this compound, emphasizing its role as an intermediate in synthesizing more complex organic molecules that may exhibit additional biological activities .

Q & A

Q. Advanced

  • Byproduct formation : Di-brominated byproducts require tedious purification. Flow chemistry methods reduce byproducts via precise temperature/residence time control .
  • Green chemistry : Solvent-free mechanochemical grinding or microwave-assisted synthesis improves atom economy (85–92%) .
  • Catalyst recycling : Immobilized copper catalysts on mesoporous silica enhance reusability (5 cycles with <5% yield loss) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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